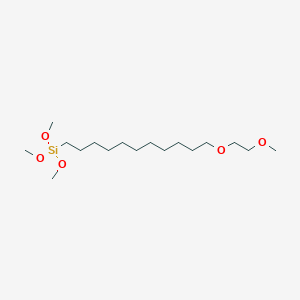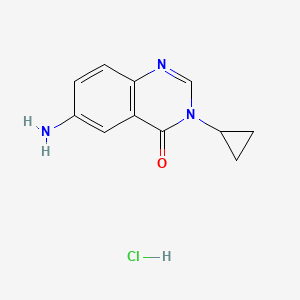
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Descripción general
Descripción
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane: is an organosilicon compound characterized by the presence of silicon, oxygen, and carbon atoms in its structure. This compound is notable for its unique combination of functional groups, which include methoxy groups and a silane moiety. It is used in various industrial and research applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane typically involves the reaction of a silane precursor with methanol under controlled conditions. One common method includes:
Starting Materials: A silane compound such as trimethoxysilane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride, at a temperature range of 50-100°C.
Procedure: The silane precursor is reacted with methanol, leading to the formation of the desired product through a substitution reaction where methoxy groups replace hydrogen atoms on the silicon atom.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity silane and methanol.
Catalysts: Industrial catalysts such as aluminum chloride or other suitable Lewis acids.
Reaction Control: Automated systems to maintain optimal temperature and pressure conditions.
Purification: The product is purified using distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silane moiety to a silane hydride.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane hydrides.
Substitution: Formation of alkyl or aryl silanes.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organosilicon compounds.
Biology: In the development of silicon-based biomaterials and drug delivery systems.
Medicine: Potential use in the formulation of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane involves its interaction with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the silane moiety can form covalent bonds with other silicon-containing compounds. These interactions are crucial in its applications in material science and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxy-2,15,18-trioxa-3-silanononadecane: Similar structure but with a different chain length.
3,3-Dimethoxy-2,15,18-trioxa-3-silanodecane: Another similar compound with a shorter chain length.
Uniqueness
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is unique due to its specific chain length and the presence of three oxygen atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
IUPAC Name |
trimethoxy-[11-(2-methoxyethoxy)undecyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWLLDLFPSUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)




![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
![4-Pyridazinol, 6-chloro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8070716.png)

![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)


![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)
